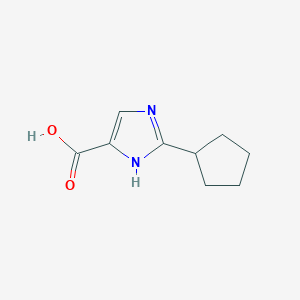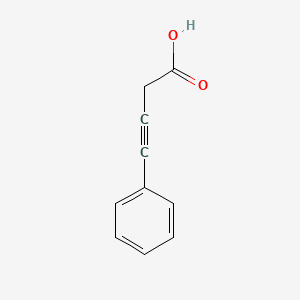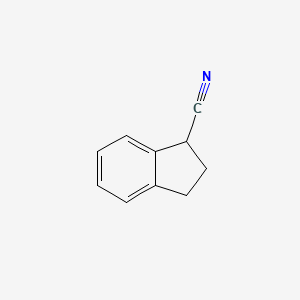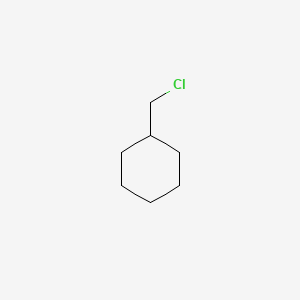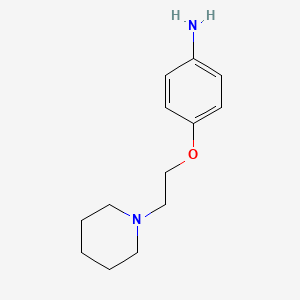
2-(m-Fluorophenyl)thiazolidine
Descripción general
Descripción
Thiazolidine motifs, such as 2-(m-Fluorophenyl)thiazolidine, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, thiazolidine-2-thione derivatives were synthesized as xanthine oxidase inhibitors .Chemical Reactions Analysis
Thiazolidine chemistry involves fast reaction kinetics between 1,2-aminothiols and aldehydes . Under physiological conditions, this click-type reaction produces a thiazolidine product that remains stable and does not require any catalyst .Aplicaciones Científicas De Investigación
Antioxidant Activity
2-(4-Fluorophenyl)thiazolidin-4-one derivatives have demonstrated promising antioxidant activity. These compounds have been synthesized and evaluated for their biological properties, showing significant results as oxygen free-radical scavengers (El Nezhawy et al., 2009).
Antimycobacterial Properties
Thiazolidine derivatives, including those with fluorophenyl groups, have been evaluated for their antimycobacterial activity. Studies showed that many of these compounds displayed moderate to good activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Ponnuchamy et al., 2014).
Anti-inflammatory and Analgesic Effects
Fluorophenyl compounds in the 2-(4-Fluorophenyl)thiazolidin-4-one series have shown significant activity in inhibiting carrageenin-induced edema. Some derivatives, particularly those with para-substitutions, were active against histamine-induced bronchospasm in guinea pigs and exhibited analgesic effects comparable to standard drugs (Vigorita et al., 1988).
Anticancer Potential
Certain thiazolidin-4-ones derivatives with fluorophenyl groups have been studied for their anticancer activities. Specific derivatives showed promising effects against human lung cancer, comparable to standard treatments like doxorubicin. These studies highlight the potential of these compounds in cancer therapy (Bangade et al., 2021).
Antifungal Activity
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives, including fluorophenyl variants, have been synthesized and tested for antifungal activity. Some of these compounds exhibited higher fungicidal effects, making them candidates for agricultural applications (Liu et al., 2000).
Antimicrobial Applications
Novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives, catalyzed by [BmIm] OH, have been synthesized and showed moderate in vitro activities against various microorganisms. This indicates their potential as antimicrobial agents (Patil et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of 2-(m-Fluorophenyl)thiazolidine, also known as 2-(3-fluorophenyl)-1,3-thiazolidine, are peroxisome proliferator-activated receptors (PPARs) , specifically PPARγ . PPARs are a group of nuclear receptors that play a crucial role in regulating the expression of genes involved in metabolism . The endogenous ligands for these receptors are free fatty acids and eicosanoids .
Mode of Action
This compound interacts with its targets, the PPARs, by acting as an agonist . This means it binds to these receptors and activates them, leading to an increase in the transcription of certain genes, particularly in adipose tissue . This interaction results in changes such as improved insulin sensitivity in peripheral tissues, reduced plasma glucose and insulin levels, and improved lipid metabolism .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. These include pathways involved in glucose uptake, lipid metabolism, and insulin sensitivity . The compound’s action on these pathways can lead to downstream effects such as reduced blood glucose levels and improved insulin resistance .
Pharmacokinetics
Thiazolidine derivatives have been shown to have good selectivity, purity, and product yield, suggesting potential for good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include increased transcription of certain genes in adipose tissue, improved insulin sensitivity in peripheral tissues, reduced plasma glucose and insulin levels, and improved abnormalities of lipid metabolism . These effects can contribute to the compound’s potential therapeutic effects in conditions such as diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reaction kinetics with 1,2-aminothiols and aldehydes under physiological conditions result in a stable thiazolidine product . This suggests that the compound’s action may be stable and efficient in the physiological environment of the human body .
Safety and Hazards
The safety data sheet for a similar compound, 2-(4-Fluorophenyl)thiazolidine-4-carboxylic acid, indicates that it is considered hazardous . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Direcciones Futuras
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEUIKFKIJGTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986117 | |
| Record name | 2-(3-Fluorophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67086-83-3 | |
| Record name | Thiazolidine, 2-(m-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Fluorophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



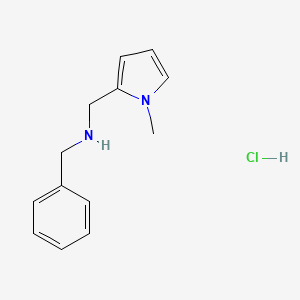

![2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364103.png)
![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)


